1-(Phenylacetyl)piperidine-4-carboxylic acid
Overview
Description
1-(1-oxo-2-phenylethyl)-4-piperidinecarboxylic acid is a member of acetamides.
Scientific Research Applications
Photochemical Synthesis
1-(Phenylacetyl)piperidine-4-carboxylic acid plays a role in photochemical synthesis. Jiang et al. (2013) describe the photochemical formation of N-arylacetyl lactams, indicating the involvement of N-phenylglyoxylic acid derivatives of piperidine in the synthesis process. This highlights its utility in complex chemical transformations involving photochemistry (Jiang, Ma, Qiu, & Zhang, 2013).
Crystal Structure Analysis
The crystal structure of derivatives of piperidine-4-carboxylic acid, such as 4-piperidiniocarboxylate, has been extensively studied. Delgado, Mora, and Bahsas (2001) investigated the zwitterionic form of this compound, providing insights into its three-dimensional assembly and hydrogen bonding patterns, which are crucial for understanding its chemical behavior and potential applications (Delgado, Mora, & Bahsas, 2001).
Cancer Treatment Applications
Piperidine-4-carboxylic acid derivatives have been explored in cancer treatment. A specific compound, mentioned by James (2006), inhibits Aurora A, suggesting potential use in cancer therapies. This application demonstrates the compound's relevance in medicinal chemistry and drug development (James, 2006).
Molecular Interaction Studies
The interaction of piperidine-4-carboxylic acid with other chemical entities has been a subject of research. Komasa et al. (2008) examined its interaction with chloroacetic acid, using techniques like X-ray diffraction and spectroscopy. Such studies are significant for understanding molecular interactions and designing new compounds (Komasa, Katrusiak, Szafran, Barczyński, & Dega-Szafran, 2008).
Nanoparticle Functionalization
Ghorbani-Choghamarani and Azadi (2015) researched the functionalization of nanoparticles with Piperidine-4-carboxylic acid (PPCA). They demonstrated the synthesis of Fe3O4-PPCA nanoparticles, highlighting its potential in creating novel nanomaterials for various applications, including catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Anticancer Compounds
Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research underscores the potential of piperidine derivatives in developing new therapeutic agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(2-phenylacetyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPLNPLEZXHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299794 | |
Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26965-32-2 | |
Record name | 26965-32-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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